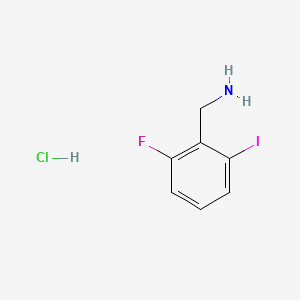
(2-Fluoro-6-iodophenyl)methanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Fluoro-6-iodophenyl)methanamine hydrochloride is an organic compound that belongs to the class of halogenated aromatic amines It is characterized by the presence of both fluorine and iodine atoms on the benzene ring, which significantly influences its chemical properties and reactivity
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-6-iodophenyl)methanamine hydrochloride typically involves the halogenation of a precursor compound. One common method is the iodination of (2-Fluorophenyl)methanamine using iodine and a suitable oxidizing agent. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and reactors allows for precise control of reaction conditions, such as temperature, pressure, and reagent concentration, which are crucial for the efficient synthesis of this compound.
Análisis De Reacciones Químicas
Types of Reactions
(2-Fluoro-6-iodophenyl)methanamine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and organoboron reagents are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield (2-Fluoro-6-azidophenyl)methanamine, while a Suzuki-Miyaura coupling reaction could produce a biaryl compound.
Aplicaciones Científicas De Investigación
(2-Fluoro-6-iodophenyl)methanamine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Material Science: The compound is utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Research: It serves as a building block for the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands.
Chemical Synthesis: The compound is employed in various organic synthesis reactions to create complex molecules with specific functional groups.
Mecanismo De Acción
The mechanism of action of (2-Fluoro-6-iodophenyl)methanamine hydrochloride depends on its specific application. In medicinal chemistry, it may act by interacting with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine and iodine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways involved would vary based on the specific biological system and target molecule.
Comparación Con Compuestos Similares
Similar Compounds
- (2-Fluoro-6-methoxyphenyl)methanamine hydrochloride
- (2-Fluoro-6-chlorophenyl)methanamine hydrochloride
- (2-Fluoro-6-bromophenyl)methanamine hydrochloride
Uniqueness
(2-Fluoro-6-iodophenyl)methanamine hydrochloride is unique due to the presence of both fluorine and iodine atoms, which impart distinct electronic and steric properties. These properties can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable intermediate in various chemical syntheses and applications.
Propiedades
Fórmula molecular |
C7H8ClFIN |
|---|---|
Peso molecular |
287.50 g/mol |
Nombre IUPAC |
(2-fluoro-6-iodophenyl)methanamine;hydrochloride |
InChI |
InChI=1S/C7H7FIN.ClH/c8-6-2-1-3-7(9)5(6)4-10;/h1-3H,4,10H2;1H |
Clave InChI |
AHBWNBCCSSGZKT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)I)CN)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















